2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves several steps. One common method includes the reaction of 2-chloropyridine with trifluoroacetaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require solvents such as dichloromethane or ethanol . Industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol can be compared with other similar compounds such as:
2-Chloro-6-(2,2,2-trifluoroethyl)pyridin-3-ol: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Chloro-6-(2,2,2-trifluoro-1-methylethyl)pyridin-3-ol: Contains a methyl group instead of a hydroxyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-4(13)2-1-3(12-6)5(14)7(9,10)11/h1-2,5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRMYICFAOSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.